Cyclohexyl Substitution Modulates Solid‑State Dynamic Motion vs. All‑Phenyl Triphenylbenzene: A Class‑Level Inference from N‑Type Semiconductor Studies
In a head‑to‑head comparative study of phenyl‑terminated vs. cyclohexyl‑terminated side‑chain substituents on a BQQDI π‑electron core, the cyclohexyl‑terminated derivative showed reduced electron mobility relative to its phenyl‑terminated counterpart. Molecular dynamics simulations attributed this to the absence of intermolecular C–H⋯π interactions in the cyclohexyl case, leading to greater dynamic molecular motions that disrupt charge transport [1]. Although the core scaffold differs from 5‑cyclohexyl‑1,2,3‑triphenylbenzene, this study provides class‑level evidence that replacing a peripheral phenyl substituent with a cyclohexyl group reduces intermolecular interaction constraints and increases solid‑state dynamic motion, which can be either beneficial (enhanced solubility) or detrimental (lower charge mobility) depending on the application.
| Evidence Dimension | Intermolecular interaction (C–H⋯π) and resultant dynamic motion in the solid state |
|---|---|
| Target Compound Data | Cyclohexyl‑terminated BQQDI: no specific intermolecular interactions detected; higher dynamic motions |
| Comparator Or Baseline | Phenyl‑terminated BQQDI: intermolecular C–H⋯π interactions present; lower dynamic motions |
| Quantified Difference | Electron mobility of cyclohexyl‑terminated BQQDI is lower than phenyl‑terminated BQQDI (exact fold‑change not numerically reported; qualitative ranking provided) |
| Conditions | Single‑crystal field‑effect transistor (SC‑FET) measurements; molecular dynamics simulations; BQQDI = 3,4,9,10‑benzo[de]isoquinolino[1,8‑gh]quinolinetetracarboxylic diimide system |
Why This Matters
Users selecting 5‑cyclohexyl‑1,2,3‑triphenylbenzene for solution‑processable OLED or OFET applications can anticipate enhanced solubility and altered film‑forming characteristics relative to all‑phenyl triphenylbenzene analogs, but should also evaluate potential trade‑offs in charge‑carrier mobility.
- [1] Kumagai, S.; Koguma, T.; Arai, Y.; Watanabe, G.; Ishii, H.; Takeya, J. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Mol. Syst. Des. Eng. 2025, 10, 32–39. DOI: 10.1039/D4ME00110A. View Source
